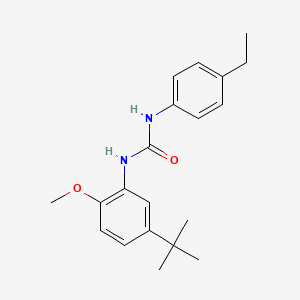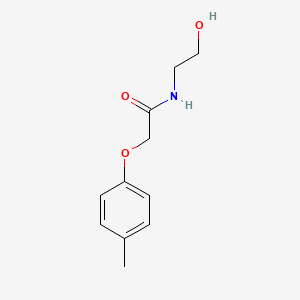![molecular formula C20H25N3O3S B4668917 3-[4-(1-piperidinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4668917.png)
3-[4-(1-piperidinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide
Descripción general
Descripción
3-[4-(1-piperidinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide, also known as PSB-603, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
3-[4-(1-piperidinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide is a selective inhibitor of MAGL, which is an enzyme that degrades the endocannabinoid 2-AG. By inhibiting MAGL, 3-[4-(1-piperidinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide leads to an increase in 2-AG levels, which has been linked to various physiological effects, including the reduction of anxiety-like behaviors, inhibition of cancer cell growth and metastasis, and improvement of endothelial function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[4-(1-piperidinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide are primarily mediated by the inhibition of MAGL and subsequent increase in endocannabinoid levels. These effects include the reduction of anxiety-like behaviors, inhibition of cancer cell growth and metastasis, and improvement of endothelial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[4-(1-piperidinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide in lab experiments is its selectivity for MAGL, which allows for the specific modulation of endocannabinoid levels without affecting other biochemical pathways. However, one limitation of using 3-[4-(1-piperidinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide is its potential for off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
For the research on 3-[4-(1-piperidinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide include the investigation of its potential therapeutic applications in other fields, such as pain management and inflammation. Additionally, further studies are needed to elucidate the precise mechanisms underlying the effects of 3-[4-(1-piperidinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide on anxiety-like behaviors, cancer cell growth and metastasis, and endothelial function. Finally, the development of more potent and selective MAGL inhibitors may lead to the discovery of new therapeutic targets and treatments for various diseases.
Aplicaciones Científicas De Investigación
3-[4-(1-piperidinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and cardiovascular diseases. In neuroscience, 3-[4-(1-piperidinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide has been shown to inhibit the activity of the enzyme monoacylglycerol lipase (MAGL), which is involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). This inhibition leads to an increase in 2-AG levels, which has been linked to the reduction of anxiety-like behaviors in animal models.
In cancer research, 3-[4-(1-piperidinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and colon cancer. This effect is believed to be mediated by the inhibition of MAGL, which leads to an increase in endocannabinoid levels and subsequent activation of cannabinoid receptors.
In cardiovascular research, 3-[4-(1-piperidinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide has been shown to reduce blood pressure and improve endothelial function in animal models of hypertension. This effect is believed to be mediated by the inhibition of MAGL and subsequent increase in endocannabinoid levels, which leads to the activation of cannabinoid receptors and subsequent vasodilation.
Propiedades
IUPAC Name |
3-(4-piperidin-1-ylsulfonylphenyl)-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c24-20(22-16-18-5-4-12-21-15-18)11-8-17-6-9-19(10-7-17)27(25,26)23-13-2-1-3-14-23/h4-7,9-10,12,15H,1-3,8,11,13-14,16H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFZGTXRRDTOBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,6-dimethylphenyl)-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide](/img/structure/B4668835.png)
![methyl 2-{5-[2-(4-chlorophenyl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B4668837.png)
![3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]propanenitrile](/img/structure/B4668841.png)
![4-chloro-N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4668848.png)
![3-[(2-naphthylsulfonyl)amino]benzamide](/img/structure/B4668868.png)

![N-(2-furylmethyl)-2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide](/img/structure/B4668883.png)
![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B4668886.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B4668889.png)



![2-(4-allyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B4668924.png)
![2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4668929.png)